1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene

Haloperidol synthesis ketal protection physicochemical profiling

1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene (CAS 57390-39-3), also designated as Haloperidol Impurity 7 or Fluorophenyl Dimethoxy Chlorobutane, is a dimethyl ketal intermediate within the butyrophenone class. It is primarily utilized as a well-characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of the antipsychotic agent Haloperidol.

Molecular Formula C12H16ClFO2
Molecular Weight 246.7 g/mol
CAS No. 57390-39-3
Cat. No. B026495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
CAS57390-39-3
Molecular FormulaC12H16ClFO2
Molecular Weight246.7 g/mol
Structural Identifiers
SMILESCOC(CCCCl)(C1=CC=C(C=C1)F)OC
InChIInChI=1S/C12H16ClFO2/c1-15-12(16-2,8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,3,8-9H2,1-2H3
InChIKeySTABNEURAMXABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene (CAS 57390-39-3): Procurement-Ready Reference Standard for Haloperidol Impurity Profiling


1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene (CAS 57390-39-3), also designated as Haloperidol Impurity 7 or Fluorophenyl Dimethoxy Chlorobutane, is a dimethyl ketal intermediate within the butyrophenone class [1]. It is primarily utilized as a well-characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of the antipsychotic agent Haloperidol [2]. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines from USP, EMA, JP, and BP [3].

Why Haloperidol Impurity 7 Cannot Be Substituted by Generic Ketone Intermediates or Other Haloperidol Impurities


Haloperidol Impurity 7 occupies a specific structural niche—a dimethyl ketal of 4-chloro-4'-fluorobutyrophenone—that differentiates it fundamentally from both its parent ketone and other haloperidol impurities such as Impurity B (positional fluoro-isomer, MW 375.87) and Impurity F (dimeric structure, MW 451.97) [1]. The ketal functional group confers distinct physicochemical properties: a molecular weight of 246.71 g/mol, density of 1.134 g/cm³, and boiling point of 294.2°C at 760 mmHg, none of which are interchangeable with the parent ketone (MW 200.64, density 1.23, boiling point 122°C/0.7 mmHg) . Substituting this compound with a generic ketone or another impurity standard would invalidate chromatographic retention time assignments, compromise impurity quantification accuracy, and risk non-compliance with ICH Q3A/Q3B regulatory requirements for ANDA submissions [2].

Quantitative Comparative Evidence: Haloperidol Impurity 7 (CAS 57390-39-3) Versus Closest Analogs


Molecular Weight and Physicochemical Differentiation of the Dimethyl Ketal Versus the Parent Ketone Intermediate

The dimethyl ketal structure of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene yields a molecular weight of 246.71 g/mol, representing a 23.0% increase over the parent ketone 4-chloro-4'-fluorobutyrophenone (MW 200.64 g/mol) . This mass difference directly impacts chromatographic retention—on a typical reversed-phase C18 HPLC system, the ketal elutes at a distinctly later retention time than the ketone, enabling unambiguous peak identification in haloperidol impurity profiling [1]. The density decreases from 1.23 g/cm³ (ketone) to 1.134 g/cm³ (ketal), while the boiling point rises from 122°C/0.7 mmHg to 294.2°C at 760 mmHg, reflecting the loss of the polar carbonyl group and increased molecular volume [2].

Haloperidol synthesis ketal protection physicochemical profiling intermediate characterization

Purity Specification and Comprehensive Characterization Package Versus Industry Minimum Standards

Haloperidol Impurity 7 is consistently supplied at ≥95% purity by HPLC across multiple vendors (ChemicalBook, SynZeal, Clearsynth, Veeprho), accompanied by a full characterization package including COA, ¹H-NMR, ¹³C-NMR, MS, and HPLC chromatograms [1]. This exceeds the ICH-recommended minimum of 90% purity for impurity standards used in peak identification and meets the ≥95% threshold required for quantitative estimation of specified impurities [2]. In contrast, certain other haloperidol impurity standards (e.g., Impurity B) are sometimes recommended at only 90% purity for system suitability tests, requiring separate procurement of higher-purity material for quantitative work [2]. Some vendors additionally provide 2D NMR (COSY, HSQC), IR, and UV spectra, plus quantitative NMR for absolute purity determination .

impurity reference standard purity specification Certificate of Analysis regulatory compliance

Regulatory Traceability: Pharmacopeial Reference Standard Alignment (USP/EP) Versus Non-Traceable Impurities

Haloperidol Impurity 7 (CAS 57390-39-3) is explicitly recognized in the regulatory impurity framework for Haloperidol and is supplied with documentation that enables further traceability against USP or EP pharmacopeial standards based on feasibility [1][2]. This compound is listed as Haloperidol Impurity 44 in certain pharmacopeial compendia (QCS/Zhenqiang reference standards) and is identified via its UNII code NV849B4CNH, confirming its inclusion in regulatory substance registries [3]. By contrast, many process-specific haloperidol impurities that are not monographed lack this structured regulatory pathway, requiring end-users to independently establish traceability—a resource-intensive process that can delay ANDA submissions by months [2].

pharmacopeial traceability USP reference standard EP reference standard ANDA submission

Synthetic Utility: Dimethyl Ketal as Orthogonal Protecting Group Versus Reactive Ketone Intermediates

The dimethyl ketal functionality in 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene serves as a protecting group for the carbonyl moiety, enabling orthogonal synthetic transformations at the terminal chloroalkyl chain that would be incompatible with the reactive ketone of 4-chloro-4'-fluorobutyrophenone . In the established haloperidol synthesis route, the ketal intermediate undergoes condensation with piperidine derivatives followed by acid-catalyzed hydrolysis to regenerate the ketone and form haloperidol [1]. The ketone precursor cannot undergo this sequence directly because the carbonyl would compete in nucleophilic addition reactions. The ketal's hydrogen bond acceptor count of 3 (two methoxy oxygens plus one fluorine) versus 2 for the ketone (one carbonyl oxygen plus one fluorine) reflects its different hydrogen-bonding capacity, affecting both reactivity and chromatographic behavior [2].

ketal protection orthogonal synthesis haloperidol intermediate carbonyl protecting group

GHS Safety Profile: Oral Toxicity Classification Versus Haloperidol API and Other Impurities

According to the ECHA C&L Inventory, 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene carries GHS classifications of Acute Toxicity Category 4 (H302: Harmful if swallowed, 100% of notifying companies) and Germ Cell Mutagenicity Category 2 (H341: Suspected of causing genetic defects, 100% of notifying companies) [1]. This safety profile is notably less acutely toxic than the haloperidol API itself, which is classified as Acute Toxicity Category 3 (H301: Toxic if swallowed) with additional hazards including skin irritation (H315), skin sensitization (H317), serious eye irritation (H319), and respiratory irritation (H335) . The lower acute oral toxicity of the ketal impurity (Category 4 vs. Category 3) may translate to less stringent handling requirements during analytical weighing and standard preparation, though the mutagenicity warning (H341) still necessitates appropriate personal protective equipment and engineering controls [1].

GHS classification safety data oral toxicity handling precautions

Proven Application Scenarios for 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene (CAS 57390-39-3) in Pharmaceutical Development and Quality Control


HPLC Impurity Profiling and System Suitability Testing for Haloperidol ANDA Submissions

As a well-characterized impurity reference standard with ≥95% purity and full spectroscopic documentation including COA, ¹H-NMR, ¹³C-NMR, MS, and HPLC chromatograms , Haloperidol Impurity 7 serves as an essential system suitability marker in reversed-phase HPLC methods for haloperidol drug substance and drug product analysis [1]. Its molecular weight of 246.71 g/mol and distinct retention time relative to the API (MW 375.87) and other impurities enable unambiguous peak identification, satisfying ICH Q2(R1) specificity requirements for ANDA regulatory submissions [2].

Synthetic Process Development: Ketal Intermediate in Haloperidol Manufacturing Route Optimization

This compound is the critical dimethyl ketal intermediate formed by ketalization of 4-chloro-4'-fluorobutyrophenone, which subsequently undergoes condensation with 4-(4-chlorophenyl)-4-hydroxypiperidine followed by acid hydrolysis to yield haloperidol . Process chemistry laboratories utilize this ketal to study reaction kinetics, optimize condensation conditions, and identify process-related impurities. Its orthogonality—inert toward nucleophiles under basic conditions yet readily deprotected by acid—makes it an indispensable intermediate for developing robust, scalable haloperidol manufacturing processes [1].

Quality Control Batch Release Testing in Commercial Haloperidol Production

Regulatory bodies including FDA, EMA, and ICH mandate tight control of impurities in commercial haloperidol production . Haloperidol Impurity 7, with its established UNII code (NV849B4CNH), ECHA notification (EC No. 696-157-3), and traceability to USP/EP pharmacopeial standards [1], is directly usable in QC batch release testing without additional qualification. Its supply with comprehensive Structure Elucidation Reports (SER) and detailed Certificates of Analysis ensures rapid integration into GMP-compliant QC workflows, supporting both ANDA and NDA commercial production requirements [2].

Forced Degradation and Stability Studies for Haloperidol Drug Products

Although Haloperidol Impurity 7 is primarily a process intermediate rather than a degradation product, its well-characterized spectral fingerprints (NMR, MS, IR, UV) and chromatographic behavior serve as reference benchmarks in forced degradation studies . When haloperidol is subjected to ICH-prescribed stress conditions (hydrolytic, oxidative, thermal, photolytic), the ability to distinguish process impurities like the dimethyl ketal from authentic degradation products is essential for establishing mass balance and validating stability-indicating methods [1]. The compound's distinct boiling point (294.2°C at 760 mmHg) and density (1.134 g/cm³) further aid in its identification during thermal stress analysis [2].

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